Pexmetinib (ARRY-614) is a small molecule kinase inhibitor with dual inhibitory activity. [, ] It functions as a potent, selective, and orally bioavailable inhibitor, primarily targeting two key signaling pathways: p38 mitogen-activated protein kinase (p38 MAPK) and Tie2. [, , ] These pathways play crucial roles in regulating inflammation, angiogenesis, and cell proliferation, making them significant targets for various therapeutic interventions. [, ] Pexmetinib's dual inhibitory action makes it a valuable tool in scientific research, particularly in oncology and immunology. [, ]
Pexmetinib exerts its biological effects by inhibiting the p38 MAPK and Tie2 signaling pathways. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5